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Compound of Interest

Compound Name: (4-Bromopyridin-3-yl)methanol

Cat. No.: B177157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of (4-Bromopyridin-3-
yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science.

Due to the limited availability of publicly accessible, detailed ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for this specific compound, this document outlines the

expected spectral features based on analogous compounds and general principles of NMR

spectroscopy. While comprehensive quantitative data from experimental spectra is not

available in public databases, this guide provides a foundational understanding for researchers

working with this molecule.

Molecular Structure and Expected NMR Signals
The chemical structure of (4-Bromopyridin-3-yl)methanol is presented below. The pyridine

ring, substituted with a bromine atom and a hydroxymethyl group, gives rise to a distinct set of

signals in both ¹H and ¹³C NMR spectra.

Caption: Molecular structure of (4-Bromopyridin-3-yl)methanol.

Based on this structure, the following signals are anticipated in the NMR spectra:

¹H NMR: Three distinct aromatic proton signals corresponding to the protons at positions 2,

5, and 6 of the pyridine ring. A singlet for the methylene protons (-CH₂-) of the hydroxymethyl
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group and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which is

dependent on solvent and concentration.

¹³C NMR: Five signals for the carbon atoms of the pyridine ring and one signal for the

methylene carbon of the hydroxymethyl group. The carbon atom attached to the bromine

(C4) is expected to be significantly influenced by the halogen's electronegativity and isotopic

abundance.

Experimental Protocols for NMR Data Acquisition
While specific experimental details for (4-Bromopyridin-3-yl)methanol are not publicly

documented, a general protocol for acquiring high-quality NMR spectra for this type of

compound is provided below. This protocol is based on standard laboratory practices.

1. Sample Preparation:

Weigh approximately 5-10 mg of (4-Bromopyridin-3-yl)methanol for ¹H NMR analysis or
20-50 mg for ¹³C NMR analysis.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The
choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

The spectra should be recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher)
to ensure adequate signal dispersion.
For ¹H NMR, a standard pulse-acquire sequence is typically used. Key parameters to
optimize include the spectral width, acquisition time, and relaxation delay.
For ¹³C NMR, a proton-decoupled pulse sequence is generally employed to simplify the
spectrum to singlets for each unique carbon atom.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence), can be performed to aid in the definitive
assignment of proton and carbon signals.

The logical workflow for NMR analysis is depicted in the following diagram:
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Caption: General experimental workflow for NMR spectroscopy.
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Data Presentation
Due to the absence of publicly available experimental NMR data, the following tables present

predicted chemical shift ranges for the protons and carbons of (4-Bromopyridin-3-
yl)methanol. These predictions are based on known substituent effects on the pyridine ring

and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2 8.5 - 8.7 Singlet -

H-5 7.3 - 7.5 Doublet 5.0 - 6.0

H-6 8.4 - 8.6 Doublet 5.0 - 6.0

-CH₂- 4.6 - 4.8 Singlet -

-OH Variable Broad Singlet -

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 150 - 152

C-3 140 - 142

C-4 122 - 124

C-5 125 - 127

C-6 148 - 150

-CH₂- 60 - 62

Conclusion and Data Availability

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b177157?utm_src=pdf-body
https://www.benchchem.com/product/b177157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While a comprehensive, experimentally verified NMR dataset for (4-Bromopyridin-3-
yl)methanol is not currently available in the public domain, this guide provides a robust

framework for its spectroscopic analysis. The predicted spectral data and standardized

experimental protocols offer valuable guidance for researchers synthesizing or utilizing this

compound. It is recommended that researchers obtain their own experimental data for full

characterization. Commercial suppliers of (4-Bromopyridin-3-yl)methanol (CAS No. 197007-

87-7) may provide compound-specific analytical data upon request.

To cite this document: BenchChem. [Spectroscopic Analysis of (4-Bromopyridin-3-
yl)methanol: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177157#1h-nmr-and-13c-nmr-spectrum-of-4-
bromopyridin-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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